molecular formula C12H7Cl2N5O B10958252 N-(3,5-dichloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3,5-dichloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10958252
M. Wt: 308.12 g/mol
InChI Key: HDCDCLFMFGNAKG-UHFFFAOYSA-N
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Description

N-(3,5-dichloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of N-(3,5-dichloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,5-dichloropyridine-2-amine with pyrazolo[1,5-a]pyrimidine-2-carboxylic acid under specific conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

N-(3,5-dichloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups at the chlorinated positions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-dichloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H7Cl2N5O

Molecular Weight

308.12 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H7Cl2N5O/c13-7-4-8(14)11(16-6-7)17-12(20)9-5-10-15-2-1-3-19(10)18-9/h1-6H,(H,16,17,20)

InChI Key

HDCDCLFMFGNAKG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)NC3=C(C=C(C=N3)Cl)Cl)N=C1

Origin of Product

United States

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